molecular formula C3H8N2O2 B1616046 Methyl 1-methylhydrazinecarboxylate CAS No. 20628-41-5

Methyl 1-methylhydrazinecarboxylate

Cat. No. B1616046
CAS RN: 20628-41-5
M. Wt: 104.11 g/mol
InChI Key: HPCAWBCCCGEMIU-UHFFFAOYSA-N
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Description

“Methyl 1-methylhydrazinecarboxylate” is also known as “Methyl hydrazinocarboxylate” or “Methoxycarbonylhydrazine” or "Methyl carbazate" . It is an organic compound with the linear formula H2NNHCO2CH3 .


Synthesis Analysis

“this compound” has been used in the preparation of methyl 3- (4-methyl-benzyl-idene)carbazate . It was also used in the synthesis of imidazo [1,5-d] [1,2,4]triazines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COC(=O)NN . The InChI representation is 1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) .


Chemical Reactions Analysis

“this compound” has been used as a practical alternative to hydrazine in the Wolff–Kishner reaction . This reaction involves the reduction of aromatic ketones and aldehydes to the corresponding methylene unit .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 90.08 . It has a boiling point of 108 °C/12 mmHg (lit.) and a melting point of 70-73 °C (lit.) .

Scientific Research Applications

Oncology Research

Hydrazine derivatives, including procarbazine, a methylhydrazine derivative, have been studied for their therapeutic applications in oncology. For example, procarbazine, in combination with lomustine and vincristine (part of the PCV regimen), has demonstrated significant efficacy in extending overall survival in patients with newly diagnosed anaplastic oligodendroglioma, highlighting its role in chemotherapy-sensitive tumors (van den Bent et al., 2013). This study underscores the importance of methylhydrazine derivatives in enhancing treatment outcomes for specific cancer types.

Epigenetic Modifications

Research into the demethylating effects of hydrazine compounds, such as hydralazine, has shown promise in reactivating tumor suppressor genes in untreated cervical cancer. Hydralazine's ability to demethylate DNA and reactivate gene expression presents a novel approach to cancer therapy by targeting epigenetic modifications (Zambrano et al., 2005).

Environmental and Health Impact Studies

Studies on the carcinogenic potential of hydrazine compounds, such as 1,2-dimethylhydrazine, have contributed significantly to understanding the environmental and health impacts of these substances. For instance, the alkylation of nucleic acids by 1,2-dimethylhydrazine in rats and mice has been linked to its potent carcinogenicity, particularly for the colon (Hawks & Magee, 1974). Such studies are crucial for assessing the risks associated with environmental exposure to hydrazine compounds.

Chemical Synthesis and Sensor Development

Research on hydrazine-selective chemodosimetric sensors exemplifies the application of methylhydrazine derivatives in chemical synthesis and analytical chemistry. The development of a naphthalimide trifluoroacetyl acetonate compound capable of reacting selectively with hydrazine illustrates the potential for creating sensitive and selective sensors for environmental monitoring and safety applications (Lee et al., 2013).

Neuroprotection Research

The exploration of methylene blue and its derivatives for neuroprotective actions presents an intriguing application of hydrazine-related compounds. Methylene blue's ability to function as an alternative mitochondrial electron transfer carrier and provide protection against neurotoxicity offers potential therapeutic avenues for treating neurodegenerative diseases (Poteet et al., 2012).

Safety and Hazards

“Methyl 1-methylhydrazinecarboxylate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Methyl 1-methylhydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as hydrazinecarboxylate synthase, which catalyzes the formation of hydrazinecarboxylate derivatives. The compound also interacts with proteins involved in the regulation of metabolic pathways, influencing the activity of enzymes like hydrazinecarboxylate dehydrogenase. These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into desired products .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of hydrazinecarboxylate dehydrogenase, resulting in the accumulation of hydrazinecarboxylate derivatives. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biomedical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of hydrazinecarboxylate derivatives. The compound interacts with enzymes such as hydrazinecarboxylate synthase and hydrazinecarboxylate dehydrogenase, which play essential roles in its metabolic processing. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes .

properties

IUPAC Name

methyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-5(4)3(6)7-2/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCAWBCCCGEMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311832
Record name Methyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20628-41-5
Record name 20628-41-5
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Record name Methyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methylhydrazine carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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